1,4-Diaminocyclohexane

Catalog No.
S599516
CAS No.
2615-25-0
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diaminocyclohexane

CAS Number

2615-25-0

Product Name

1,4-Diaminocyclohexane

IUPAC Name

cyclohexane-1,4-diamine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2

InChI Key

VKIRRGRTJUUZHS-UHFFFAOYSA-N

SMILES

Array

Synonyms

(cis)-isomer of 1,4-diaminocyclohexane, (trans)-isomer of 1,4-diaminocyclohexane, 1,4-cyclohexyldiamine, 1,4-diaminocyclohexane, 2HCl;(cis)-isomer of 1,4-diaminocyclohexane, 2HCl;(trans)-isomer of 1,4-diaminocyclohexane, cis-1,4-diaminocyclohexane

Canonical SMILES

C1CC(CCC1N)N

The exact mass of the compound Cyclohexane-1,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Diaminocyclohexane (1,4-DACH) is a cycloaliphatic diamine featuring a cyclohexane ring with amine groups at the 1 and 4 positions. It exists as a mixture of cis and trans stereoisomers, a critical procurement variable that dictates its performance. Widely used as a monomer in the synthesis of specialty polyamides and as a curing agent for epoxy resins, its rigid, non-aromatic structure imparts distinct thermal and mechanical properties to polymers compared to linear or aromatic analogs. The specific cis/trans ratio is a key determinant of final material properties like melting point and crystallinity.

Substituting 1,4-Diaminocyclohexane with seemingly similar diamines like linear hexamethylenediamine (HMDA) or aromatic p-phenylenediamine (PPD) is often unviable. The rigid cycloaliphatic structure of 1,4-DACH provides a significant increase in the glass transition temperature (Tg) and melting point of resulting polyamides compared to flexible linear diamines. Furthermore, the stereochemistry is a critical, non-interchangeable specification; the linear, co-crystallizing nature of the *trans*-isomer yields higher melting points, while the kinked structure of the *cis*-isomer disrupts crystallinity, resides in amorphous regions, and can lower the melting point significantly. This makes the specific cis/trans ratio a primary procurement control point for tuning thermal properties and processability.

Precursor Suitability: Isomer Ratio as a Direct Control for Polyamide Melting Point

The procurement of a specific cis/trans isomer ratio is critical for controlling the thermal properties of resulting polymers. In a study on copolyamides, incorporating 20 mol% of all-*trans*-1,4-DACH resulted in a melting point of 270 °C. In contrast, using a similar amount (21 mol%) of 1,4-DACH with a 57:43 cis/trans ratio produced a polyamide with a melting point of only 239 °C. The linear *trans* isomer co-crystallizes with aliphatic chains, raising the melting point, whereas the kinked *cis* isomer is confined to amorphous regions, disrupting crystallinity and lowering the melting point.

Evidence DimensionPolyamide Melting Point (°C)
Target Compound Data270 °C (with 20 mol% all-trans-1,4-DACH)
Comparator Or Baseline239 °C (with 21 mol% 1,4-DACH, 57:43 cis/trans ratio)
Quantified Difference31 °C higher melting point with all-trans isomer vs. cis/trans mixture
ConditionsCopolyamide 4.14/1,4-DACH.14, second heating curve via DSC.

This allows buyers to precisely specify the desired thermal performance of a final polymer by selecting a 1,4-DACH grade with a specific isomer ratio.

Thermal Behavior: Achieving High Glass Transition Temperatures in Semi-Aromatic Polyamides

The rigid cycloaliphatic structure of 1,4-DACH is a key contributor to high glass transition temperatures (Tg) in polyamides, a critical parameter for high-temperature applications. Semi-aromatic polyamides synthesized from *trans*-1,4-DACH exhibit a Tg of 265 °C. This is substantially higher than the typical Tg of common aliphatic polyamides like Polyamide 6 (Nylon 6), which is generally in the range of 40-90 °C. Even compared to its own stereoisomer, the polyamide made with *cis*-1,4-DACH showed a lower Tg of 224 °C, demonstrating the performance advantage of the linear *trans* conformation.

Evidence DimensionGlass Transition Temperature (Tg, °C)
Target Compound Data265 °C (Polyamide from trans-1,4-DACH)
Comparator Or Baseline~40-90 °C (Typical for Polyamide 6)
Quantified DifferenceOver 175 °C higher Tg compared to a common aliphatic polyamide.
ConditionsSemi-aromatic polyamide synthesized from trans-1,4-DACH and 4-fluorobenzoyl chloride reacted with BHPPE, measured by DSC.

For applications requiring stiffness and dimensional stability at elevated temperatures, 1,4-DACH provides a significant performance uplift over standard aliphatic diamine precursors.

Processability: Enhancing Polymer Solubility Through Isomer Selection

While high crystallinity is often desired for thermal performance, it can negatively impact solubility, hindering processing. The use of a cis/trans mixture of 1,4-DACH can improve solubility compared to using a pure isomer. The structural irregularity introduced by the kinked *cis*-isomer disrupts polymer chain packing, which often leads to enhanced solubility in organic solvents. For example, various studies report that polyamides derived from mixed-isomer or structurally irregular cycloaliphatic monomers show excellent solubility in common polar aprotic solvents like NMP, DMAc, and even less polar solvents, enabling the formation of transparent and flexible films via solution casting. This contrasts with highly crystalline, rigid-rod aromatic polyamides which are known for their poor solubility.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataReadily soluble in NMP, DMAc, DMF (typical for polyamides from mixed-isomer 1,4-DACH)
Comparator Or BaselinePoor solubility (typical for highly crystalline, rigid-rod aromatic polyamides)
Quantified DifferenceQualitatively higher solubility, enabling solution-based processing.
ConditionsPolyamide synthesis and film casting from polar aprotic solvents.

Procuring a grade of 1,4-DACH with a controlled amount of the *cis*-isomer is a strategy to create high-Tg polymers that remain processable for coatings, films, and membranes.

High-Temperature Engineering Polyamides

Where thermal stability and mechanical integrity above 200 °C are required, *trans*-rich 1,4-DACH is the indicated precursor. Its incorporation into polyamide backbones can yield materials with glass transition temperatures exceeding 260 °C, suitable for under-hood automotive components, electrical connectors, and specialty fibers that must resist deformation at high temperatures.

Solution-Processable High-Performance Films and Coatings

For applications requiring the thermal stability of a cycloaliphatic structure but also demanding solution processability, a specified cis/trans mixture of 1,4-DACH is the appropriate choice. The controlled disruption of crystallinity enhances solubility, enabling the formulation of high-Tg binders, transparent protective coatings, and gas separation membranes that can be cast from common solvents.

Epoxy Curing for High-Performance Composites and Adhesives

As a cycloaliphatic diamine, 1,4-DACH serves as an effective curing agent for epoxy resins, competing with alternatives like Isophorone Diamine (IPDA). Its rigid structure contributes to a densely cross-linked network, resulting in cured epoxy systems with high thermal stability and chemical resistance, making it suitable for structural adhesives, industrial flooring, and composite matrices where durability is critical.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

114.115698455 Da

Monoisotopic Mass

114.115698455 Da

Heavy Atom Count

8

UNII

LWV4M8KF2B
3HKE2B7DWB

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3114-70-3
15827-56-2
2615-25-0

Wikipedia

1,4-cyclohexanediamine

General Manufacturing Information

1,4-Cyclohexanediamine, trans-: ACTIVE

Dates

Last modified: 08-15-2023
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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